
4,4-dimethyl-3,5-dihydro-1H-azepin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4-dimethyl-3,5-dihydro-1H-azepin-2-one is a heterocyclic compound with a seven-membered ring containing nitrogen and oxygen atoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-dimethyl-3,5-dihydro-1H-azepin-2-one can be achieved through several methods. One common approach involves the cyclization of tertiary enamides that contain a formyl group. This reaction is typically catalyzed by boron tribromide (BBr3) and phosphorus pentoxide (P2O5) under mild conditions, leading to the formation of the desired azepinone derivative in good yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for larger-scale production.
化学反应分析
Types of Reactions
4,4-dimethyl-3,5-dihydro-1H-azepin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: The nitrogen and oxygen atoms in the ring can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions typically involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted azepinones, hydrogenated derivatives, and oxo compounds, depending on the specific reaction conditions and reagents used .
科学研究应用
4,4-dimethyl-3,5-dihydro-1H-azepin-2-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: Used in the development of new materials and as a precursor for various chemical processes.
作用机制
The mechanism of action of 4,4-dimethyl-3,5-dihydro-1H-azepin-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s nitrogen and oxygen atoms can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity and receptor binding, leading to potential therapeutic effects .
相似化合物的比较
Similar Compounds
- 3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one
- 1,1-dimethyl-2-[2-(3,5,7-trimethyl-2-oxo-2,3-dihydro-1H-azepin-1-yl)ethyl]piperidinium iodide
- 3,5,7-trimethyl-1-[2-(1-pyrrolidinyl)ethyl]-1,3-dihydro-2H-azepin-2-one hydrochloride
Uniqueness
4,4-dimethyl-3,5-dihydro-1H-azepin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
属性
CAS 编号 |
65113-10-2 |
|---|---|
分子式 |
C8H13NO |
分子量 |
139.19 g/mol |
IUPAC 名称 |
4,4-dimethyl-3,5-dihydro-1H-azepin-2-one |
InChI |
InChI=1S/C8H13NO/c1-8(2)4-3-5-9-7(10)6-8/h3,5H,4,6H2,1-2H3,(H,9,10) |
InChI 键 |
BLEUIYLSHIIYOP-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC=CNC(=O)C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


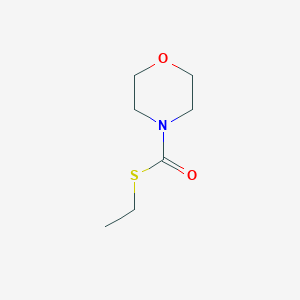
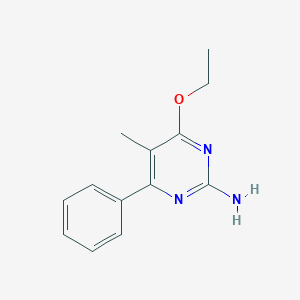
![1-[2-[2-(1-Benzothiophen-2-yl)ethylsulfanyl]ethyl]pyrrolidine;hydrochloride](/img/structure/B14473347.png)


![Diethyl [2-(furan-2-yl)ethenyl]phosphonate](/img/structure/B14473365.png)

![2-[Acetyl-[(4-nitrophenyl)methyl]amino]benzoic acid](/img/structure/B14473401.png)

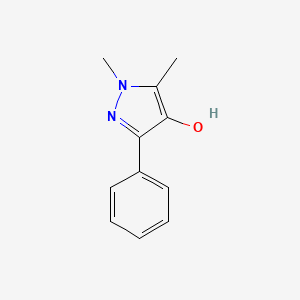

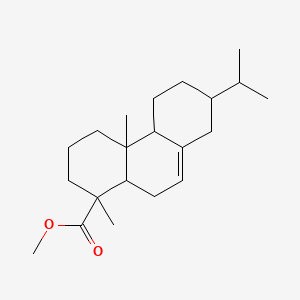
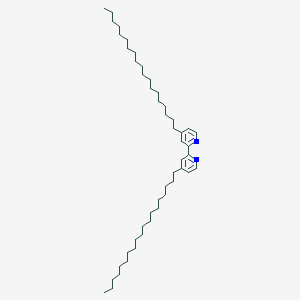
![2-{2-[(1-Bromo-2-phenylpropan-2-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B14473419.png)
